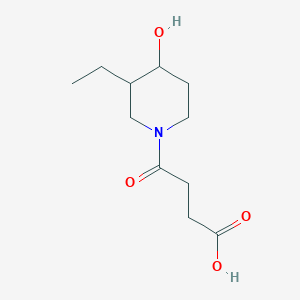

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutansäure

Übersicht

Beschreibung

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid, also known as EHPA, is an organic compound that is used as a reagent in chemical synthesis. It is a versatile compound that has been studied for its potential applications in various scientific fields.

Wirkmechanismus

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid is a versatile compound that can be used as a catalyst for various reactions. It can act as a nucleophile, electrophile, or a Lewis acid. Depending on the reaction conditions, it can act as a proton donor or acceptor, or as a Lewis base. It can also act as a catalyst for the formation of covalent bonds between molecules.

Biochemical and Physiological Effects

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid has been studied for its potential effects on the biochemical and physiological processes of cells. It has been shown to affect the activity of enzymes, regulate gene expression, and modulate the activity of signaling pathways. It has also been found to have anti-inflammatory and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. It is also a highly reactive compound, making it suitable for use in a variety of reactions. However, it can also be toxic and may cause irritation when handled in large quantities. It is also volatile and may react with other compounds in the laboratory.

Zukünftige Richtungen

The potential applications of 4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid are still being explored. Some potential future directions include its use as a catalyst for the synthesis of complex molecules, its use as a drug delivery system, its potential use as a therapeutic agent, and its potential use in the development of biosensors. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid.

Wissenschaftliche Forschungsanwendungen

Neuropharmakologie

Diese Verbindung zeigt Eigenschaften, die Neurotransmittersysteme beeinflussen können, insbesondere solche, die Serotonin (5-HT)-Rezeptoren betreffen. Chronische Verabreichung ähnlicher hochwirksamer 5-HT-Agonisten wurde mit Analgesie nach einer anfänglichen Phase der Hyperalgesie in Verbindung gebracht . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Behandlungen für die Schmerzbehandlung hin, bei denen die Modulation von 5-HT-Rezeptoren entscheidend sein kann.

Antivirale Forschung

Indolderivate, die strukturelle Ähnlichkeiten mit der betreffenden Verbindung aufweisen, haben signifikante antivirale Aktivitäten gezeigt . Diese Verbindung könnte zu verschiedenen Gerüsten synthetisiert werden, um nach pharmakologischen Aktivitäten gegen eine Reihe von Viren zu screenen, was möglicherweise zur Entwicklung neuer antiviraler Medikamente beitragen könnte.

Krebsforschungsstudien

Der Indol-Kern, der in vielen bioaktiven Verbindungen vorkommt, wurde mit krebshemmenden Eigenschaften in Verbindung gebracht . Durch die Bindung mit hoher Affinität an mehrere Rezeptoren könnten Derivate dieser Verbindung wertvoll in der Krebsforschung sein, insbesondere bei der Synthese neuer Moleküle für die gezielte Therapie.

Herz-Kreislauf-Forschung

Verbindungen mit ähnlicher Struktur wurden in der Herz-Kreislauf-Forschung verwendet, insbesondere bei der Untersuchung von Dihydropyridin-Calciumkanalblockern . Diese Verbindung könnte auf ihre Auswirkungen auf die Herzfunktion und ihr Potenzial als neuartiges Therapeutikum für Herz-Kreislauf-Erkrankungen untersucht werden.

Antibakterielle Aktivität

Indolderivate besitzen antimikrobielle Eigenschaften, die sie für die Entwicklung neuer Antibiotika interessant machen . Die Verbindung könnte auf ihre Wirksamkeit gegen resistente Bakterienstämme untersucht werden, was zur Bekämpfung der Antibiotikaresistenz beitragen würde.

Forschung zu neurodegenerativen Erkrankungen

Die Fähigkeit von Indolderivaten, mit verschiedenen Rezeptoren zu interagieren, eröffnet auch Möglichkeiten für die Forschung zu neurodegenerativen Erkrankungen . Diese Verbindung könnte Teil von Studien sein, die darauf abzielen, die Pathophysiologie von Krankheiten wie Alzheimer und Parkinson zu verstehen, und bei der Entwicklung von neuroprotektiven Medikamenten.

Stoffwechselstörungen

Angesichts des breiten Spektrums biologischer Aktivitäten von Indolderivaten, einschließlich antidiabetischer Wirkungen , könnte diese Verbindung in der Stoffwechselforschung relevant sein. Sie könnte eine Rolle beim Verständnis und der Behandlung von Erkrankungen wie Diabetes und Fettleibigkeit spielen.

Forschung zu Futtermittelzusatzstoffen

Obwohl sie nicht direkt mit der Verbindung zusammenhängen, wurden Derivate von Dihydropyridin als Futtermittelzusatzstoffe verwendet, um das Wachstum zu fördern und die Fortpflanzungsleistung bei Nutztieren zu verbessern . Dies deutet auf mögliche landwirtschaftliche Anwendungen für die Verbindung hin, möglicherweise als Wachstumspromotor oder Gesundheitsergänzungsmittel für Tiere.

Eigenschaften

IUPAC Name |

4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKJVPDSDAOFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

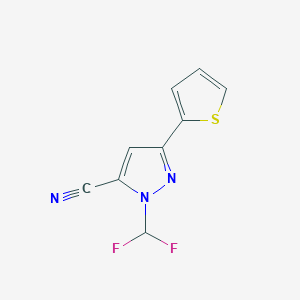

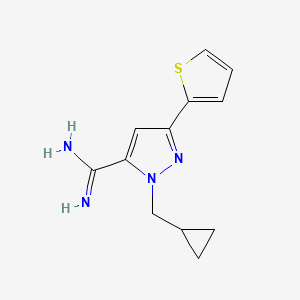

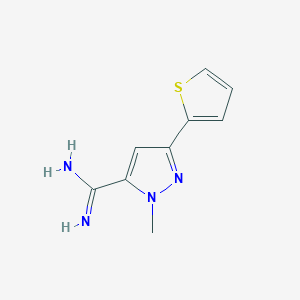

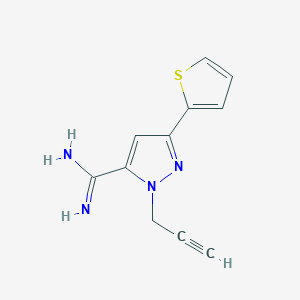

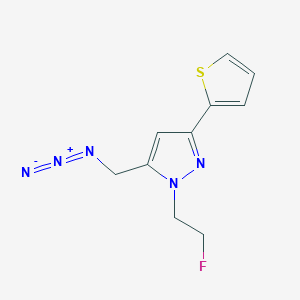

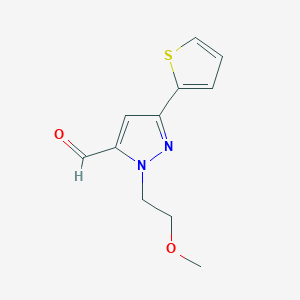

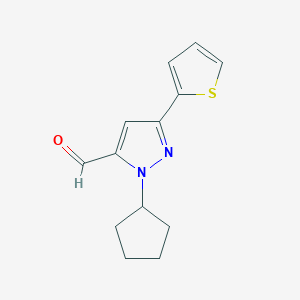

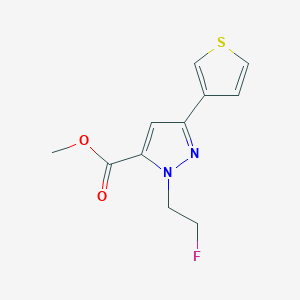

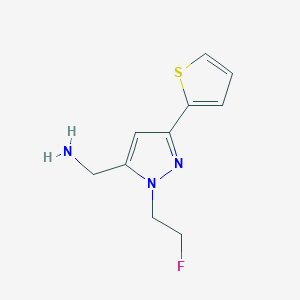

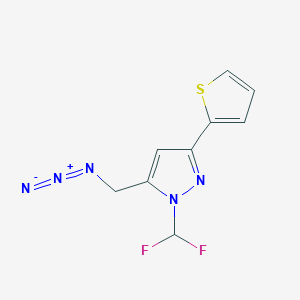

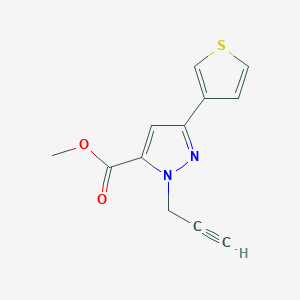

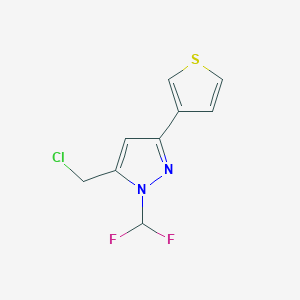

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.